molecular formula C46H52N12O8S B12366124 PROTAC ATR degrader-1

PROTAC ATR degrader-1

Cat. No.: B12366124
M. Wt: 933.0 g/mol
InChI Key: IUWSYBIZVHHDNW-QOTXXRQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC ATR degrader-1 involves the conjugation of two ligands: one that binds to the ATR protein and another that recruits an E3 ubiquitin ligase. These ligands are connected by a linker. The synthetic route typically involves multiple steps, including the preparation of each ligand, the synthesis of the linker, and the final conjugation to form the PROTAC molecule. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography and crystallization. The process also includes rigorous quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

PROTAC ATR degrader-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

PROTAC ATR degrader-1 has a wide range of scientific research applications, including:

    Chemistry: Used to study the mechanisms of protein degradation and the role of ATR in cellular processes.

    Biology: Employed in research on DNA damage response and repair mechanisms, as well as cell cycle regulation.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting cancer cells with defective DNA repair mechanisms.

    Industry: Utilized in the development of new therapeutic agents and drug discovery programs

Mechanism of Action

PROTAC ATR degrader-1 exerts its effects by recruiting the ATR protein and an E3 ubiquitin ligase simultaneously. This binding induces the ubiquitylation of ATR, marking it for degradation by the ubiquitin-proteasome system. The degradation of ATR disrupts the DNA damage response and repair pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C46H52N12O8S

Molecular Weight

933.0 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-8-[4-[3-[[methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfanylidene]amino]-3-oxopropyl]triazol-1-yl]octanamide

InChI

InChI=1S/C46H52N12O8S/c1-28-27-66-24-23-57(28)36-25-35(50-42(51-36)31-17-21-48-41-30(31)16-20-47-41)46(18-19-46)67(2,65)54-39(61)14-12-29-26-56(55-53-29)22-7-5-3-4-6-11-37(59)49-33-10-8-9-32-40(33)45(64)58(44(32)63)34-13-15-38(60)52-43(34)62/h8-10,16-17,20-21,25-26,28,34H,3-7,11-15,18-19,22-24,27H2,1-2H3,(H,47,48)(H,49,59)(H,52,60,62)/t28-,34?,67-/m1/s1

InChI Key

IUWSYBIZVHHDNW-QOTXXRQZSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=NC(=O)CCC4=CN(N=N4)CCCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)(=O)C)C8=C9C=CNC9=NC=C8

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=NC(=O)CCC4=CN(N=N4)CCCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)(=O)C)C8=C9C=CNC9=NC=C8

Origin of Product

United States

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